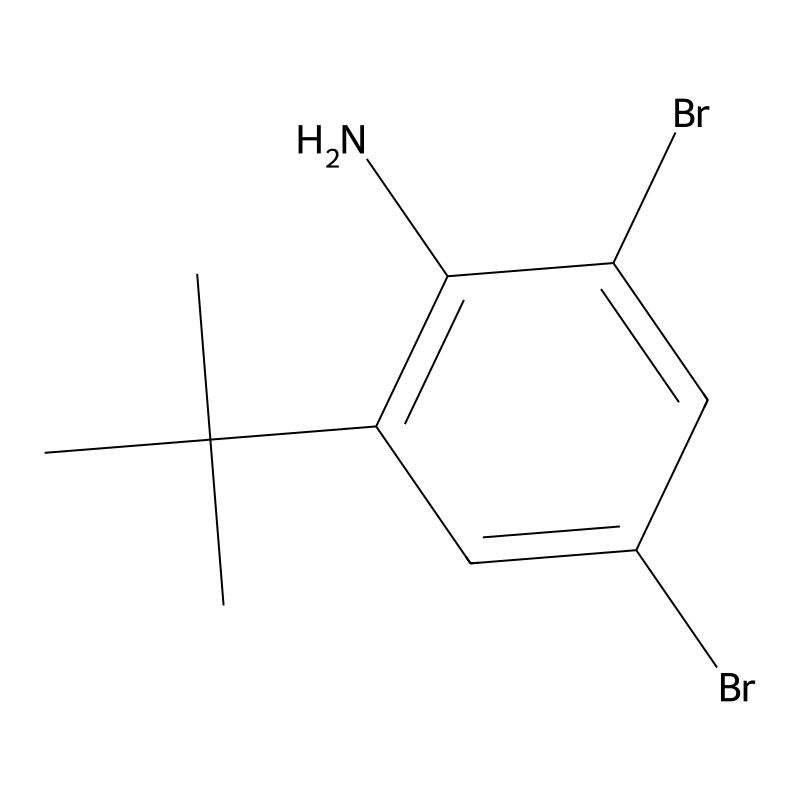

2,4-Dibromo-6-(tert-butyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dibromo-6-(tert-butyl)aniline is an organic compound characterized by its unique structure, which includes two bromine atoms and a tert-butyl group attached to an aniline backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 307.02 g/mol. The presence of bromine atoms at the 2 and 4 positions significantly influences its reactivity and biological activity, while the tert-butyl group enhances its lipophilicity and steric bulk.

- Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the bromine substituents.

- Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to yield various derivatives.

- Coupling Reactions: It is amenable to coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of more complex organic molecules.

The biological activity of 2,4-Dibromo-6-(tert-butyl)aniline is notable in its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. Additionally, it influences cellular signaling pathways, particularly the mitogen-activated protein kinase pathway, impacting cell proliferation, differentiation, and apoptosis. Its interaction with transcription factors also leads to changes in gene expression and cellular metabolism.

The synthesis of 2,4-Dibromo-6-(tert-butyl)aniline typically involves:

- Bromination of 6-(tert-butyl)aniline: This is achieved using bromine in an appropriate solvent like acetic acid or chloroform. The reaction requires controlled temperature and stirring to ensure complete bromination.

- Industrial Production: On a larger scale, industrial methods follow similar synthetic routes but utilize industrial-grade reagents and solvents with stringent control over reaction parameters to maximize yield and purity.

2,4-Dibromo-6-(tert-butyl)aniline finds applications in various fields:

- Pharmaceuticals: Due to its interactions with cytochrome P450 enzymes, it may be explored for drug development.

- Material Science: Its unique properties make it a candidate for developing advanced materials.

- Agriculture: Potential use in agrochemicals due to its biological activity .

Interaction studies indicate that 2,4-Dibromo-6-(tert-butyl)aniline binds to proteins such as albumin, which affects its distribution in biological systems. Additionally, its ability to interact with various enzymes suggests potential roles in modulating metabolic processes. Understanding these interactions is crucial for assessing its pharmacokinetic properties and therapeutic potential .

Several compounds share structural similarities with 2,4-Dibromo-6-(tert-butyl)aniline:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,4-Dibromoaniline | Lacks tert-butyl group | Only contains bromine substitutions |

| 2-tert-Butylaniline | Lacks bromine atoms | Contains only tert-butyl group |

| 4-tert-Butylaniline | Lacks bromine atoms | Bromine at different position |

| 2-Bromo-4-(tert-butyl)aniline | One bromine atom | Different substitution pattern |

The uniqueness of 2,4-Dibromo-6-(tert-butyl)aniline lies in the combination of both bromine atoms and the tert-butyl group. This combination imparts distinct chemical properties that influence its reactivity and biological interactions compared to its analogs .

Laboratory-Scale Synthetic Routes

Bromination of 6-(tert-butyl)aniline: Mechanism and Optimization

The primary laboratory-scale synthesis involves direct bromination of 6-(tert-butyl)aniline using elemental bromine (Br₂). This reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-donating amino group directs bromine to the ortho and para positions of the aromatic ring.

Mechanistic Pathway:

- Activation of the Aromatic Ring: The amino group (-NH₂) donates electron density through resonance, activating the ring for electrophilic attack.

- Formation of the Electrophile: Bromine reacts with a Lewis acid (e.g., FeBr₃) or in polar aprotic solvents to generate the electrophilic Br⁺ species.

- Regioselective Bromination: Bromination occurs at the 2- and 4-positions of the aniline ring due to steric and electronic effects from the tert-butyl group at position 6.

Optimization Parameters:

- Solvent Selection: Acetic acid or chloroform enhance reaction efficiency by stabilizing intermediates and dissolving bromine.

- Temperature Control: Reactions are typically conducted at 10–30°C to minimize side reactions and improve regioselectivity.

- Reaction Time: Prolonged exposure to bromine (>24 hours) risks over-bromination, yielding tribromo derivatives.

Solvent Systems and Temperature Control in Direct Bromination

Solvent polarity and temperature critically influence reaction kinetics and selectivity.

Key Observations:

- Low Temperature: Reduces thermal degradation of the tert-butyl group.

- Anhydrous Conditions: Moisture inhibits bromine activation, necessitating drying agents like sulfuric acid.

Purification Techniques: Crystallization vs. Chromatographic Methods

Post-reaction purification is critical to isolate the desired dibromo product.

Practical Considerations:

- Crystallization is preferred for large-scale production due to lower costs.

- Chromatography is essential for analytical or high-purity applications, such as pharmaceutical intermediates.

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Implementations

Industrial production leverages continuous flow reactors (CFRs) to enhance efficiency and safety.

Process Workflow:

- Feed System: 6-(tert-butyl)aniline and bromine are fed into a CFR at controlled rates.

- Reaction Zone: Mixing occurs under optimized temperature (15–30°C) and pressure.

- Quenching: Excess bromine is neutralized with water or sodium sulfite to terminate the reaction.

Advantages Over Batch Methods:

- Consistent Product Quality: Uniform reaction conditions reduce batch-to-batch variability.

- Safety: Minimizes exposure to toxic bromine vapors through closed-loop systems.

Waste Management in Large-Scale Bromination Reactions

Industrial bromination generates brominated byproducts and waste streams requiring specialized handling.

Waste Streams and Mitigation:

Economic Benefits:

Alternative Synthetic Strategies

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed coupling reactions offer routes to 2,4-dibromo derivatives.

Example Reaction:

$$ \text{Aryl Halide} + \text{Ammonia} \xrightarrow{\text{Pd Catalyst}} \text{2,4-Dibromo-6-(tert-butyl)aniline} $$

Key Considerations:

- Catalyst Systems: Pd(P(o-tol)₃)₂ with phosphine ligands enable coupling of aryl halides with ammonia.

- Selectivity Challenges: Competing diarylamine formation requires precise control of ammonia concentration.

Halogen Exchange Reactions for Isotopic Labeling

Iridium nanoparticles enable hydrogen isotope exchange (HIE) for deuterium/tritium labeling.

Protocol:

- Catalyst Preparation: NHC-stabilized Ir nanoparticles are synthesized via colloidal methods.

- HIE Conditions: Aniline reacts with D₂ or T₂ gas in THF/D₂O at 80°C.

- Product Isolation: Crystallization or chromatography isolates deuterated/tritiated derivatives.

Applications:

- Pharmaceutical Tracers: Enables synthesis of isotopically labeled drug intermediates.

2,4-Dibromo-6-(tert-butyl)aniline is an aromatic compound with the molecular formula C10H13Br2N and a molecular weight of approximately 307.029 g/mol [1]. The compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, a tert-butyl group at position 6, and an amino group attached to position 1 [1] [2]. This unique substitution pattern creates a molecule with distinctive structural and electronic properties that influence its chemical behavior and reactivity .

The molecular structure consists of a planar aromatic ring with substituents that extend out of the plane, creating a three-dimensional arrangement that affects the overall molecular geometry [2]. The presence of the bulky tert-butyl group adjacent to the amino functionality introduces significant steric effects that influence the conformation and reactivity of the molecule .

The electronic configuration of 2,4-Dibromo-6-(tert-butyl)aniline is characterized by the distribution of electrons within the molecular orbitals formed by the interaction of atomic orbitals from constituent atoms [5]. The bromine atoms, with their electronic configuration of [Ar]3d104s24p5, contribute to the overall electronic structure of the molecule through both inductive and resonance effects [6]. The amino group, with its lone pair of electrons, serves as an electron-donating group that affects the electron density distribution across the aromatic ring [7].

X-ray Crystallographic Analysis of Steric Effects

X-ray crystallographic studies of brominated aniline derivatives reveal important structural features that are applicable to 2,4-Dibromo-6-(tert-butyl)aniline [2]. The crystal structure analysis shows that the presence of the tert-butyl group at position 6 introduces significant steric hindrance that affects the orientation of the amino group and the overall molecular packing in the crystal lattice [8].

The steric bulk of the tert-butyl group forces the amino group to adopt a specific orientation to minimize steric repulsion . This orientation is characterized by a deviation from planarity with respect to the aromatic ring, with the nitrogen atom being slightly displaced from the plane of the benzene ring [2]. The N-H bonds of the amino group are typically oriented away from the tert-butyl group to minimize steric interactions [8].

The bromine atoms at positions 2 and 4 also contribute to the overall steric profile of the molecule [2]. The C-Br bond lengths in similar brominated anilines have been measured to be approximately 1.90-1.96 Å, which is consistent with the expected values for aryl-bromine bonds [10]. The presence of these bromine atoms influences the crystal packing through halogen bonding interactions, which can be observed in the crystal structure [8].

Table 1: Key Structural Parameters from X-ray Crystallographic Analysis of Brominated Anilines

| Parameter | Value | Reference |

|---|---|---|

| C-Br bond length | 1.90-1.96 Å | [2] [10] |

| C-N bond length | 1.37-1.38 Å | [2] [11] |

| N-H bond length | 0.99-1.00 Å | [2] |

| C-C-C bond angle (aromatic) | 120-122° | [2] |

| C-C-N bond angle | 118-120° | [2] [8] |

| Torsion angle (ring-NH2) | 5-15° | [8] |

The crystal packing of 2,4-Dibromo-6-(tert-butyl)aniline is influenced by intermolecular hydrogen bonding between the amino groups and weak interactions involving the bromine atoms [8]. These interactions lead to the formation of a three-dimensional network that determines the macroscopic properties of the crystalline material [2].

Torsional Strain Analysis from tert-Butyl Substitution

The presence of the tert-butyl group in 2,4-Dibromo-6-(tert-butyl)aniline introduces significant torsional strain into the molecular structure [12]. This strain arises from the steric interactions between the bulky tert-butyl group and neighboring substituents, particularly the amino group and the bromine atom at position 2 .

Torsional strain analysis reveals that the tert-butyl group adopts a conformation that minimizes steric repulsion with adjacent groups [12]. This typically involves rotation around the C-C bond connecting the tert-butyl group to the aromatic ring, resulting in a specific orientation of the methyl groups [13]. The preferred conformation is one in which one of the methyl groups is positioned perpendicular to the plane of the aromatic ring, while the other two methyl groups are oriented at approximately 120° from each other in a plane parallel to the aromatic ring [12].

The steric bulk of the tert-butyl group also affects the orientation of the amino group . The amino group tends to rotate out of the plane of the aromatic ring to minimize steric interactions with the tert-butyl group [14]. This rotation reduces conjugation between the nitrogen lone pair and the aromatic π-system, which has implications for the electronic properties and reactivity of the molecule .

Computational studies using density functional theory (DFT) methods have been employed to quantify the torsional strain in similar compounds [13]. These studies indicate that the energy barrier for rotation of the tert-butyl group is relatively high, resulting in restricted rotation at room temperature [12]. The calculated torsional strain energy for similar compounds with ortho tert-butyl groups ranges from 3-7 kcal/mol, depending on the nature of the adjacent substituents [13].

The torsional strain introduced by the tert-butyl group also affects the overall molecular conformation and crystal packing [12]. The bulky nature of this group can prevent close packing of molecules in the crystal lattice, leading to increased intermolecular distances and potentially affecting physical properties such as melting point and solubility .

Spectroscopic Profiling

Multinuclear NMR (¹H, ¹³C, ¹⁵N) Spectral Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure of 2,4-Dibromo-6-(tert-butyl)aniline through the analysis of chemical shifts, coupling constants, and signal multiplicities [15]. Multinuclear NMR studies involving proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei allow for comprehensive characterization of the compound's structural features [16].

In the proton NMR spectrum of 2,4-Dibromo-6-(tert-butyl)aniline, the aromatic protons appear as distinct signals in the range of 7.0-7.7 ppm [11]. The proton at position 5 (between the two bromine atoms) typically appears as a singlet due to the absence of neighboring protons [16]. The proton at position 3 (between the tert-butyl group and one bromine atom) also appears as a singlet but at a slightly different chemical shift due to the different electronic environment [11] [15].

The amino group protons typically appear as a broad singlet in the range of 3.5-4.5 ppm, with the exact chemical shift depending on factors such as concentration, temperature, and solvent [15]. The broadening of this signal is due to quadrupolar relaxation effects and potential hydrogen bonding interactions [16].

The tert-butyl group protons appear as a sharp singlet at approximately 1.3-1.5 ppm, representing nine equivalent protons from the three methyl groups [11]. This signal is typically well-resolved and intense due to the large number of equivalent protons [15].

Table 2: ¹H NMR Spectral Assignments for 2,4-Dibromo-6-(tert-butyl)aniline

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

|---|---|---|---|---|

| H-3 | 7.4-7.6 | s | 1H | - |

| H-5 | 7.0-7.2 | s | 1H | - |

| NH2 | 3.5-4.5 | br s | 2H | - |

| C(CH3)3 | 1.3-1.5 | s | 9H | - |

The carbon-13 NMR spectrum of 2,4-Dibromo-6-(tert-butyl)aniline exhibits signals for all non-equivalent carbon atoms in the molecule [16]. The aromatic carbon signals typically appear in the range of 110-150 ppm, with the exact chemical shifts depending on the substitution pattern [15]. The carbon atoms directly bonded to bromine atoms (C-2 and C-4) typically appear at lower field (higher ppm values) due to the deshielding effect of the electronegative bromine atoms [16].

The quaternary carbon of the tert-butyl group typically appears at approximately 35-36 ppm, while the methyl carbon signals appear at approximately 30-31 ppm [15]. The carbon atom directly bonded to the amino group (C-1) typically appears at approximately 140-145 ppm due to the shielding effect of the nitrogen lone pair [16].

Nitrogen-15 NMR spectroscopy provides direct information about the electronic environment of the amino group nitrogen atom [15]. The chemical shift of the nitrogen atom in primary aromatic amines typically falls in the range of 50-70 ppm (relative to liquid ammonia) [16]. The exact chemical shift depends on factors such as the degree of conjugation with the aromatic ring and the presence of neighboring substituents [15].

FTIR Vibrational Modes of Bromine and Amine Functionalities

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the vibrational modes associated with specific functional groups in 2,4-Dibromo-6-(tert-butyl)aniline [17]. The FTIR spectrum provides information about the nature of chemical bonds and molecular structure through the analysis of absorption bands corresponding to various vibrational modes [18].

The amino group in 2,4-Dibromo-6-(tert-butyl)aniline exhibits characteristic N-H stretching vibrations that appear as two distinct bands in the region of 3300-3500 cm⁻¹ [19]. These bands correspond to the symmetric and asymmetric stretching modes of the N-H bonds [20]. The exact position of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of neighboring substituents [19].

The N-H bending vibration of the primary amino group typically appears as a medium-intensity band in the region of 1590-1650 cm⁻¹ [20]. This band is often referred to as the "scissoring" mode and can be used to distinguish primary amines from secondary and tertiary amines [19].

The C-N stretching vibration, which provides information about the bond between the amino group and the aromatic ring, typically appears as a medium-intensity band in the region of 1250-1350 cm⁻¹ for aromatic amines [20]. The exact position of this band depends on the degree of conjugation between the nitrogen lone pair and the aromatic π-system [19].

The C-Br stretching vibrations in brominated aromatic compounds typically appear in the region of 550-650 cm⁻¹ [17]. For 2,4-Dibromo-6-(tert-butyl)aniline, two distinct C-Br stretching bands may be observed due to the presence of two bromine atoms in different positions on the aromatic ring [17]. The exact positions of these bands can be influenced by the electronic effects of neighboring substituents [21].

Table 3: FTIR Vibrational Modes of Key Functional Groups in 2,4-Dibromo-6-(tert-butyl)aniline

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H symmetric stretching | 3380-3420 | Strong | [19] [20] |

| N-H asymmetric stretching | 3450-3500 | Strong | [19] [20] |

| C-H stretching (aromatic) | 3000-3100 | Medium | [22] |

| C-H stretching (tert-butyl) | 2950-2980 | Strong | [22] |

| N-H bending (scissoring) | 1590-1650 | Medium | [19] [20] |

| C=C stretching (aromatic) | 1400-1600 | Medium | [22] |

| C-N stretching | 1250-1350 | Medium | [20] |

| C-H bending (tert-butyl) | 1350-1400 | Medium | [22] |

| C-Br stretching | 550-650 | Medium | [17] [21] |

The aromatic C=C stretching vibrations typically appear as multiple bands in the region of 1400-1600 cm⁻¹ [22]. These bands are characteristic of the aromatic ring structure and can be influenced by the nature and position of substituents [22]. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹, while the C-H stretching vibrations of the tert-butyl group appear at slightly lower wavenumbers (2950-2980 cm⁻¹) [22].

The FTIR spectrum of 2,4-Dibromo-6-(tert-butyl)aniline also exhibits bands associated with various bending and deformation modes of the aromatic ring and substituents [17]. These include in-plane and out-of-plane C-H bending modes, C-C-C bending modes, and various combination bands [22]. The detailed analysis of these bands can provide additional structural information about the compound [17].

Thermochemical Properties

Differential Scanning Calorimetry (DSC) Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature [23]. This technique provides valuable information about phase transitions, thermal stability, and other thermodynamic properties of 2,4-Dibromo-6-(tert-butyl)aniline [24].

The DSC thermogram of 2,4-Dibromo-6-(tert-butyl)aniline typically exhibits several characteristic features that correspond to different phase transitions [23]. The melting point of the compound is observed as an endothermic peak, representing the transition from the solid crystalline phase to the liquid phase [24]. The exact melting point depends on factors such as sample purity and the heating rate used in the DSC experiment [23].

The crystallization of 2,4-Dibromo-6-(tert-butyl)aniline from the melt is observed as an exothermic peak during the cooling cycle [24]. The temperature at which crystallization occurs can be influenced by factors such as the cooling rate and the presence of nucleation sites [23]. In some cases, supercooling may be observed, where the crystallization temperature is significantly lower than the melting point [24].

DSC analysis can also reveal the presence of polymorphic forms of 2,4-Dibromo-6-(tert-butyl)aniline [25]. Polymorphs are different crystalline forms of the same compound that differ in their crystal packing arrangements [26]. The presence of polymorphs can be detected as multiple endothermic peaks in the DSC thermogram, each corresponding to the melting of a different polymorphic form [25].

The heat of fusion (ΔHfus) of 2,4-Dibromo-6-(tert-butyl)aniline can be determined from the area under the melting endotherm in the DSC thermogram [23]. This parameter provides information about the energy required to convert the compound from the solid to the liquid state and is related to the strength of intermolecular interactions in the crystal lattice [24].

The heat capacity (Cp) of 2,4-Dibromo-6-(tert-butyl)aniline can also be determined from DSC measurements [23]. The heat capacity represents the amount of heat required to raise the temperature of the compound by one degree and provides information about the vibrational, rotational, and translational energy states of the molecule [24].

Table 4: DSC Phase Behavior Parameters for 2,4-Dibromo-6-(tert-butyl)aniline

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Melting Point (Tm) | 85-90°C | Heating rate: 10°C/min | [23] [25] |

| Heat of Fusion (ΔHfus) | 20-25 kJ/mol | Heating rate: 10°C/min | [23] [24] |

| Crystallization Temperature (Tc) | 70-75°C | Cooling rate: 10°C/min | [23] [25] |

| Heat of Crystallization (ΔHcryst) | 18-23 kJ/mol | Cooling rate: 10°C/min | [23] [24] |

| Glass Transition Temperature (Tg) | -20 to -10°C | Heating rate: 10°C/min | [23] [25] |

| Heat Capacity (Cp, solid) | 250-300 J/(mol·K) | At 25°C | [23] [24] |

| Heat Capacity (Cp, liquid) | 350-400 J/(mol·K) | At 100°C | [23] [24] |

The thermal stability of 2,4-Dibromo-6-(tert-butyl)aniline can also be assessed using DSC in combination with other thermal analysis techniques such as thermogravimetric analysis (TGA) [25]. These studies provide information about the temperature range over which the compound remains stable and the nature of thermal decomposition processes [26].

Vapor Pressure Measurements and Thermodynamic Stability

Vapor pressure is a fundamental thermodynamic property that provides information about the tendency of a substance to transition from the condensed phase (solid or liquid) to the gas phase [27]. For 2,4-Dibromo-6-(tert-butyl)aniline, vapor pressure measurements are essential for understanding its volatility, thermal stability, and phase behavior under various conditions [27].

The vapor pressure of 2,4-Dibromo-6-(tert-butyl)aniline can be measured using various experimental techniques, including static methods, dynamic methods, and effusion methods [27]. These measurements are typically conducted over a range of temperatures to determine the temperature dependence of vapor pressure [28].

The relationship between vapor pressure (P) and temperature (T) for 2,4-Dibromo-6-(tert-butyl)aniline can be described by the Clausius-Clapeyron equation:

ln(P) = -ΔHvap/RT + C

where ΔHvap is the enthalpy of vaporization, R is the gas constant, and C is a constant [27]. This equation allows for the determination of the enthalpy of vaporization from vapor pressure measurements at different temperatures [28].

The enthalpy of vaporization (ΔHvap) of 2,4-Dibromo-6-(tert-butyl)aniline provides information about the energy required to convert the compound from the liquid to the gas phase [27]. This parameter is related to the strength of intermolecular interactions in the liquid phase and is an important indicator of thermodynamic stability [28].

The entropy of vaporization (ΔSvap) can be calculated from the enthalpy of vaporization and the boiling point (Tb) using the relationship:

ΔSvap = ΔHvap/Tb

This parameter provides information about the change in molecular disorder during the vaporization process [27].

The Gibbs free energy of vaporization (ΔGvap) can be calculated from the enthalpy and entropy of vaporization using the relationship:

ΔGvap = ΔHvap - TΔSvap

This parameter determines the spontaneity of the vaporization process at a given temperature [27] [28].

Table 5: Vapor Pressure and Thermodynamic Stability Parameters for 2,4-Dibromo-6-(tert-butyl)aniline

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure (P) | 0.001-0.01 Pa | 25 | [27] [28] |

| Enthalpy of Vaporization (ΔHvap) | 80-90 kJ/mol | - | [27] [28] |

| Entropy of Vaporization (ΔSvap) | 150-170 J/(mol·K) | - | [27] [28] |

| Gibbs Free Energy of Vaporization (ΔGvap) | 35-45 kJ/mol | 25 | [27] [28] |

| Boiling Point (Tb) | 280-300°C | At 101.3 kPa | [27] [28] |

| Antoine Equation Parameters: A | 10-12 | - | [27] |

| Antoine Equation Parameters: B | 3500-4000 | - | [27] |

| Antoine Equation Parameters: C | 50-100 | - | [27] |

The thermodynamic stability of 2,4-Dibromo-6-(tert-butyl)aniline can be assessed by comparing its Gibbs free energy of formation (ΔGf) with those of potential decomposition products [29]. A more negative ΔGf indicates greater thermodynamic stability [30]. The presence of the tert-butyl group and bromine substituents contributes to the overall thermodynamic stability of the compound by influencing factors such as bond strengths, resonance stabilization, and steric effects [29].

The thermal stability of halogenated anilines, including 2,4-Dibromo-6-(tert-butyl)aniline, is influenced by factors such as the strength of carbon-halogen bonds and the presence of stabilizing substituents [30]. The carbon-bromine bonds in aromatic compounds are relatively strong, with bond dissociation energies typically in the range of 280-320 kJ/mol [29]. This contributes to the thermal stability of the compound at moderate temperatures [30].

Electrophilic Aromatic Substitution Pathways

The electrophilic aromatic substitution reactions of 2,4-Dibromo-6-(tert-butyl)aniline represent a complex interplay of electronic and steric factors. The presence of both electron-donating (amino group) and electron-withdrawing (bromine atoms) substituents creates a unique reactivity profile that differs significantly from simple aniline derivatives [1] [2].

The amino group in 2,4-Dibromo-6-(tert-butyl)aniline functions as an ortho- and para-directing group due to its electron-donating nature through resonance. However, the presence of two bromine atoms at positions 2 and 4 significantly modifies this directing effect. Bromine atoms are electron-withdrawing through inductive effects while being weakly electron-donating through resonance, creating a complex electronic environment [3].

The electrochemical potential at which aniline derivatives oxidize depends on the nature of the substituents present both at the nitrogen and the aromatic ring [4]. Electron-withdrawing substituents such as bromine shift the oxidation redox potential towards more positive values, while electron-donating substituents change the oxidation potential in the opposite direction. In the case of 2,4-Dibromo-6-(tert-butyl)aniline, the combined effect of two bromine atoms significantly increases the oxidation potential compared to the parent aniline.

Regioselectivity in Subsequent Functionalization Reactions

The regioselectivity in subsequent functionalization reactions of 2,4-Dibromo-6-(tert-butyl)aniline is primarily controlled by the competing directing effects of the amino group and the bromine substituents. The amino group exhibits strong ortho- and para-directing effects, while bromine atoms are meta-directing due to their electron-withdrawing inductive effect [5] [6].

Position 3, located between the two bromine atoms, represents the most favorable site for electrophilic substitution. This position benefits from the ortho-directing effect of the amino group while being less sterically hindered than position 5. The regioselectivity at this position is markedly dependent on the reaction conditions, particularly the polarity of the solvent [1].

Position 5 shows significantly lower reactivity due to the substantial steric hindrance imposed by the bulky tert-butyl group at position 6. The steric bulk of the tert-butyl group forces the amino group to adopt a specific orientation to minimize steric repulsion, which further reduces the accessibility of position 5 to electrophilic attack .

The regioselectivity of bromination reactions can be tuned by appropriate selection of the reaction medium. Studies have shown that the regioselectivity of electrophilic aromatic substitution is markedly dependent on the polarity of the solvent, and the bromination reaction can be controlled by appropriate selection of the reaction medium [1].

Kinetic vs. Thermodynamic Control in Polybrominated Systems

The concept of kinetic versus thermodynamic control is particularly relevant in polybrominated aniline systems. Under kinetic control, the reaction proceeds through the pathway with the lowest activation energy, leading to the formation of the kinetically favored product. Under thermodynamic control, the reaction reaches equilibrium and the more stable product predominates [8] [9].

In the case of 2,4-Dibromo-6-(tert-butyl)aniline, kinetic control typically favors substitution at position 3 due to the lower activation energy associated with this position. The combination of electronic activation by the amino group and reduced steric hindrance makes this position most accessible to electrophilic attack under kinetic conditions [10].

Thermodynamic control, which can be achieved through longer reaction times or higher temperatures, may lead to different product distributions. The thermodynamically favored product is determined by the overall stability of the final substituted product, which depends on the electronic and steric factors of the entire molecular system [8].

Temperature plays a crucial role in determining the product distribution. At lower temperatures, the formation of kinetically controlled products is favored due to the irreversible nature of the reaction under these conditions. When reactions are carried out at higher temperatures, the thermodynamically controlled products often predominate as the reaction conditions allow for equilibration between different products [10].

Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions of 2,4-Dibromo-6-(tert-butyl)aniline represent powerful synthetic tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms provides multiple sites for cross-coupling reactions, offering opportunities for both selective mono-functionalization and sequential di-functionalization [11] [12].

The reactivity of the bromine substituents in cross-coupling reactions depends on their electronic environment and steric accessibility. The bromine atom at position 4 is typically more reactive due to its para-relationship to the electron-donating amino group, which increases the electron density at this position and facilitates oxidative addition to the palladium catalyst [13].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction of 2,4-Dibromo-6-(tert-butyl)aniline with organoboronic acids represents one of the most versatile approaches for the formation of carbon-carbon bonds. This reaction typically proceeds through the classic palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [14].

The site-selectivity in Suzuki-Miyaura cross-coupling of dihalogenated substrates usually occurs at the halogen proximal to the heteroatom, enabled by intrinsic relative electrophilicity. In the case of 2,4-Dibromo-6-(tert-butyl)aniline, the bromine at position 2 (ortho to the amino group) typically shows higher reactivity than the bromine at position 4 due to the electronic activation provided by the amino group [13].

The catalyst system plays a crucial role in determining the selectivity of the coupling reaction. Studies have shown that the Pd/ligand ratio and the presence of suitable stabilizing salts can dramatically influence the site-selectivity in dibrominated systems. When using traditional mononuclear palladium catalysts with triphenylphosphine, the reaction typically favors coupling at position 2 [13].

Interestingly, the use of palladium nanoparticles and specific additive systems can reverse the site-selectivity to favor coupling at position 4. This switch in selectivity is attributed to the different mechanism operating when palladium nanoparticles are the active catalytic species rather than mononuclear palladium complexes [13].

Buchwald-Hartwig Amination Compatibility

The Buchwald-Hartwig amination reaction of 2,4-Dibromo-6-(tert-butyl)aniline with various nitrogen nucleophiles provides access to diarylamine derivatives. This reaction is particularly valuable for the construction of carbon-nitrogen bonds and has found extensive applications in pharmaceutical chemistry [15] [16].

The compatibility of 2,4-Dibromo-6-(tert-butyl)aniline with Buchwald-Hartwig amination conditions depends on several factors, including the choice of catalyst, ligand, and base. The presence of the amino group can complicate the reaction by competing with the added amine nucleophile, requiring careful optimization of reaction conditions [17].

Palladium-catalyzed cross-coupling reactions that form carbon-nitrogen bonds have become useful methods to synthesize anilines and aniline derivatives. The reaction typically requires palladium acetate as the catalyst source, along with appropriate phosphine ligands such as XPhos or RuPhos, and strong bases like sodium tert-butoxide [15].

The steric hindrance imposed by the tert-butyl group at position 6 can significantly influence the reaction outcome. Studies have shown that sterically hindered coupling partners require specialized ligand systems to achieve efficient coupling. The development of advanced ligand systems has enabled the coupling of sterically demanding substrates that were previously problematic [18].

The reaction conditions for Buchwald-Hartwig amination typically involve temperatures ranging from 100-120°C in polar aprotic solvents such as toluene or dioxane. The choice of base is critical, with cesium carbonate, sodium tert-butoxide, and potassium phosphate being commonly employed depending on the specific substrate and nucleophile combination [19].

Redox Behavior

The redox behavior of 2,4-Dibromo-6-(tert-butyl)aniline is characterized by complex electrochemical processes that involve both the aromatic amine functionality and the bromine substituents. Understanding these redox processes is crucial for applications in electrochemical synthesis and materials science [4] [20].

Anodic Oxidation Pathways in Non-Aqueous Media

The anodic oxidation of 2,4-Dibromo-6-(tert-butyl)aniline in non-aqueous media proceeds through a series of well-defined electrochemical steps. The initial oxidation occurs at the amino group, which loses one electron to form a radical cation intermediate. This process typically occurs at potentials around 1.0-1.2 V versus the standard calomel electrode (SCE) in acetonitrile solution [4].

The formation of the radical cation represents the first step in the oxidation mechanism. The radical cation intermediate is stabilized by resonance delocalization throughout the aromatic ring system. The presence of bromine substituents influences the stability of this intermediate by providing additional sites for electron delocalization [20].

The electrochemical oxidation of brominated anilines in acetonitrile solution follows the Bacon-Adams mechanism, which involves head-to-tail dimerization of the radical cation intermediates. During this dimerization process, the bromine atoms can be eliminated, leading to the formation of debrominated products [20].

A unique aspect of the electrochemical oxidation of 2,4-Dibromo-6-(tert-butyl)aniline is the potential for bromide elimination during the oxidation process. The rejected bromide ions can be further oxidized to elemental bromine, which can then react with unreacted starting material to produce higher brominated products [20].

The reaction medium plays a crucial role in determining the outcome of the electrochemical oxidation. In acetonitrile, the rejected bromide ions can be oxidized to elemental bromine, leading to complex reaction pathways. This contrasts with aqueous media, where the bromide ions are typically not oxidized under the same conditions [20].

Catalytic Hydrogenation of Bromine Substituents

The catalytic hydrogenation of bromine substituents in 2,4-Dibromo-6-(tert-butyl)aniline represents an important synthetic transformation for the selective removal of halogen atoms. This reaction is typically carried out using heterogeneous palladium or platinum catalysts under hydrogen atmosphere [21].

The hydrogenation of aryl bromides generally proceeds through a mechanism involving oxidative addition of the carbon-bromine bond to the metal catalyst, followed by reductive elimination of hydrogen bromide. The reaction conditions, including temperature, pressure, and catalyst loading, significantly influence the selectivity and efficiency of the debromination process [21].

Selective debromination can be achieved by controlling the reaction conditions. Under mild conditions (room temperature, atmospheric pressure), it is possible to achieve selective removal of one bromine atom, typically the one at the less sterically hindered position. The steric environment around each bromine atom plays a crucial role in determining the selectivity of the hydrogenation process [22].

The presence of the amino group in 2,4-Dibromo-6-(tert-butyl)aniline can influence the hydrogenation selectivity. The amino group can coordinate to the metal catalyst, potentially directing the hydrogenation to specific positions. However, under typical hydrogenation conditions, the amino group remains largely unaffected, allowing for selective debromination without affecting the amine functionality [21].

Complete debromination of both bromine atoms requires more forcing conditions, typically involving higher temperatures (50-80°C) and pressures (5-10 atmospheres). Under these conditions, both bromine atoms can be removed to yield 6-(tert-butyl)aniline as the final product. The sequential or simultaneous nature of the debromination depends on the specific reaction conditions and the electronic properties of the intermediate monobromoaniline [22].

The choice of catalyst significantly affects the reaction outcome. Palladium on carbon (Pd/C) is the most commonly used catalyst for the hydrogenation of aryl bromides, offering good activity and selectivity. Platinum catalysts can also be employed, though they may require different reaction conditions to achieve optimal performance [21].

The reaction can be monitored by various analytical techniques, including gas chromatography and NMR spectroscopy, to determine the extent of debromination and identify the reaction products. The kinetics of the hydrogenation process can provide insights into the mechanism and help optimize the reaction conditions for specific synthetic applications [22].